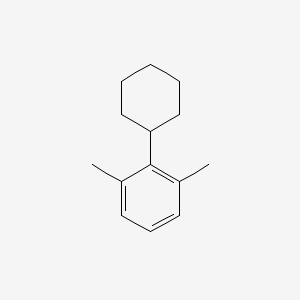

2-Cyclohexyl-1,3-dimethylbenzene

Description

Significance of Fused and Substituted Aromatic-Alicyclic Systems in Organic Chemistry

Fused and substituted aromatic-alicyclic systems are significant in several areas of organic chemistry. When aromatic rings are fused, they create larger, more stable systems with unique electronic properties that are useful in materials science and organic electronics. youtube.comlibretexts.org The fusion of an alicyclic ring to an aromatic system can introduce conformational rigidity and chirality, which is important in the design of pharmaceuticals and other biologically active molecules. The study of these systems provides insights into the effects of ring strain and three-dimensional structure on chemical reactivity. Furthermore, these hybrid structures can serve as building blocks for the synthesis of more complex molecules. Due to their unique structural features, highly condensed polycyclic compounds are increasingly crucial in polymer chemistry, materials science, and pharmaceutical chemistry. researchgate.net

Overview of Research Trajectories for Related Aryl-Cycloalkyl Compounds

Research on aryl-cycloalkyl compounds is an active and evolving field. One major trajectory focuses on their synthesis, with an emphasis on developing more efficient and selective catalytic methods. For instance, Friedel-Crafts alkylation, a classic method for creating carbon-carbon bonds between aromatic and alkyl groups, continues to be refined for these systems. orgsyn.org Another significant research direction is the exploration of their applications. For example, some aryl-cycloalkyl derivatives are investigated for their potential as liquid crystals, high-performance polymers, and as intermediates in the synthesis of fine chemicals. The study of the aryl hydrocarbon receptor (AHR), a transcription factor that binds to polycyclic aromatic hydrocarbons, is also a significant area of research that has shifted from toxicology to immunology and the potential therapeutic targeting of the AHR in various diseases. nih.govmdpi.com

2-Cyclohexyl-1,3-dimethylbenzene: A Detailed Profile

This compound is an aromatic hydrocarbon with the chemical formula C₁₄H₂₀. It consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 3, and a cyclohexyl group at position 2.

Properties of this compound

Below is a table summarizing some of the predicted and known properties of this compound.

| Property | Value |

| CAS Number | 4501-50-2 chemicalbook.comguidechem.com |

| Molecular Formula | C₁₄H₂₀ |

| Boiling Point | 286.9±20.0 °C (Predicted) chemicalbook.com |

| Density | 0.926±0.06 g/cm³ (Predicted) chemicalbook.com |

Synthesis of this compound

The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of m-xylene (B151644) with cyclohexene (B86901). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid. orgsyn.org The general mechanism involves the protonation of cyclohexene by the acid catalyst to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich m-xylene ring. The position of the attack is directed by the existing methyl groups on the benzene ring.

The synthesis of a related compound, cyclohexylbenzene (B7769038), from benzene and cyclohexene using sulfuric acid as a catalyst provides a well-documented example of this type of reaction. orgsyn.org The reaction is typically carried out at low temperatures to control the selectivity and prevent side reactions. orgsyn.org

Structure

3D Structure

Propriétés

Numéro CAS |

4501-50-2 |

|---|---|

Formule moléculaire |

C14H20 |

Poids moléculaire |

188.31 g/mol |

Nom IUPAC |

2-cyclohexyl-1,3-dimethylbenzene |

InChI |

InChI=1S/C14H20/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3 |

Clé InChI |

PSHNPTLDAYUIBE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C2CCCCC2 |

SMILES canonique |

CC1=C(C(=CC=C1)C)C2CCCCC2 |

Origine du produit |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Cyclohexyl 1,3 Dimethylbenzene Systems

Elucidation of Reaction Pathways

The reactivity of 2-Cyclohexyl-1,3-dimethylbenzene is largely dictated by the interplay of its constituent parts: the electron-rich 1,3-dimethylbenzene (m-xylene) ring and the bulky cyclohexyl substituent. These features influence the pathways of key chemical reactions, particularly electrophilic aromatic substitution and radical processes.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for this compound, it proceeds through a well-established two-step mechanism. mt.com The first and typically rate-determining step involves the attack of the electron-rich aromatic ring on a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. mt.com The second, faster step is the deprotonation of this intermediate to restore the aromaticity of the ring and yield the substituted product. mt.com

The directing effects of the substituents on the benzene (B151609) ring are of paramount importance. The two methyl groups at positions 1 and 3 are activating, electron-donating groups, which increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They are ortho- and para-directors. The cyclohexyl group at position 2 is also an alkyl group and therefore activating and ortho-, para-directing.

However, the substitution pattern is significantly influenced by steric hindrance. The bulky cyclohexyl group at position 2 sterically hinders the adjacent ortho positions (positions 3 and 1, which are already substituted). Therefore, electrophilic attack is most likely to occur at the positions that are electronically activated and sterically accessible. The primary sites for electrophilic attack on this compound are positions 4 and 6, which are para to one methyl group and ortho to the other, and position 5, which is meta to both methyl groups but ortho to the cyclohexyl group. The interplay between electronic activation and steric hindrance will determine the final product distribution.

A common example of an EAS reaction is Friedel-Crafts alkylation, which can be used to synthesize this compound itself by reacting m-xylene (B151644) with cyclohexene (B86901) or a cyclohexyl halide in the presence of a Lewis acid catalyst like AlCl₃ or a Brønsted acid. mt.comechemi.com The mechanism involves the formation of a cyclohexyl carbocation (or a related electrophilic species) which then attacks the m-xylene ring.

Table 1: General Mechanism of Electrophilic Aromatic Substitution on this compound

| Step | Description | Intermediate/Product |

| 1. Electrophile Generation | A strong electrophile (E⁺) is generated from the reagents, often with the help of a catalyst. | E⁺ |

| 2. Nucleophilic Attack | The π-electron system of the this compound ring attacks the electrophile. | Wheland Intermediate (Sigma Complex) |

| 3. Deprotonation | A base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. | Substituted Product |

While electrophilic substitution is dominant for the aromatic ring, the cyclohexyl and methyl substituents can undergo radical reactions, typically under conditions involving UV light or radical initiators. libretexts.orgyoutube.comyoutube.com A key example is free-radical halogenation.

The mechanism for free-radical halogenation proceeds via a chain reaction involving three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by heat or UV light to generate two halogen radicals. youtube.com

Propagation: A halogen radical abstracts a hydrogen atom from one of the alkyl substituents to form a hydrogen halide and an alkyl radical. This radical can then react with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. The stability of the resulting radical is a key factor in determining the site of halogenation. Tertiary benzylic radicals are the most stable, followed by secondary benzylic, primary benzylic, tertiary alkyl, secondary alkyl, and primary alkyl radicals. In this compound, hydrogen abstraction can occur from the methyl groups or the cyclohexyl ring. The benzylic hydrogens on the methyl groups are more susceptible to abstraction than the hydrogens on the cyclohexyl ring due to the resonance stabilization of the resulting benzylic radical.

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. youtube.com

Kinetic and Thermodynamic Analyses of Reactivity

The rates and equilibrium positions of chemical reactions involving this compound are governed by kinetic and thermodynamic factors.

For radical halogenation, the hydrogen abstraction step is typically the rate-determining step in the propagation phase. youtube.com The rate of this step is influenced by the strength of the C-H bond being broken and the stability of the radical being formed.

The energy profile for a typical electrophilic aromatic substitution of this compound would show two transition states and one intermediate (the Wheland intermediate). The first transition state, leading to the Wheland intermediate, would have the highest energy, corresponding to the activation energy of the rate-determining step. The intermediate itself would be at a higher energy level than the reactants and products but would be a local minimum on the reaction coordinate. The second transition state, for the deprotonation step, would have a much lower energy barrier.

Table 2: Hypothetical Relative Activation Energies for Electrophilic Nitration at Different Positions of this compound

| Position of Attack | Electronic Factors | Steric Hindrance | Predicted Relative Activation Energy (Qualitative) |

| 4 | Activated (ortho to one CH₃, para to the other) | Moderate | Low |

| 6 | Activated (ortho to one CH₃, para to the other) | Moderate | Low |

| 5 | Activated (ortho to cyclohexyl) | Low | Moderate |

Note: This table is based on general principles of electrophilic aromatic substitution and does not represent actual experimental data for this specific compound.

Characterization and Role of Transient Intermediates

The direct observation and characterization of transient intermediates like the Wheland intermediate in electrophilic aromatic substitution are challenging due to their short lifetimes. However, their existence is strongly supported by a wealth of indirect evidence, including kinetic studies and the analysis of product distributions. In some cases, with highly stabilized carbocations or under specific low-temperature conditions, these intermediates can be observed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

In the context of this compound, the Wheland intermediate would be a cyclohexadienyl cation with the positive charge delocalized over the remaining sp²-hybridized carbons of the ring. The stability of this intermediate is a crucial factor in determining the reaction rate and the regioselectivity of the substitution. The electron-donating methyl and cyclohexyl groups help to stabilize the positive charge through inductive effects and hyperconjugation, thereby lowering the activation energy for its formation.

In radical reactions, the transient intermediates are carbon-centered radicals. The structure and stability of these radicals dictate the course of the reaction. For this compound, benzylic radicals formed by hydrogen abstraction from the methyl groups would be significantly stabilized by resonance with the aromatic ring, making these positions particularly susceptible to radical attack.

Stereochemical Implications in Reaction Control

The stereochemical outcomes of reactions involving this compound would be primarily influenced by two key structural features: the chiral axis arising from restricted rotation between the benzene and cyclohexane (B81311) rings (atropisomerism) and the stereocenters within the cyclohexane ring. These features can dictate the diastereoselectivity and enantioselectivity of chemical transformations.

Atropisomerism and Rotational Barriers

The substitution pattern of this compound, with two methyl groups ortho to the cyclohexyl substituent on the benzene ring, creates significant steric hindrance. This hindrance can restrict the free rotation around the C-C single bond connecting the two rings, potentially leading to atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of individual isomers. nih.gov

The stability of these atropisomers is determined by the energy barrier to rotation. This barrier can be influenced by factors such as the size of the ortho substituents and the conformation of the cyclohexane ring. While specific experimental data for this compound is unavailable, studies on analogous biaryl systems demonstrate that such rotational barriers can be significant, impacting reaction pathways and product distributions. nih.gov

In a hypothetical reaction, if the rotational barrier is sufficiently high, the starting material could exist as a pair of stable enantiomers (atropisomers). A reaction at a remote site on either the cyclohexane or benzene ring could then proceed with a degree of stereocontrol, influenced by the fixed spatial arrangement of the atropisomer.

Diastereoselectivity in Cyclohexane Ring Reactions

Reactions involving the cyclohexane moiety of this compound would be subject to well-established principles of stereocontrol in six-membered rings. The conformation of the cyclohexane ring (chair, boat, or twist-boat) and the axial or equatorial orientation of the bulky 1,3-dimethylphenyl group would play a crucial role in directing the approach of reagents.

For instance, in a reduction of a carbonyl group introduced onto the cyclohexane ring, the incoming hydride reagent would preferentially attack from the less sterically hindered face. The diastereoselectivity of such a reaction would be dictated by the relative steric bulk of the substituents on the ring, including the large aryl group. Theoretical and experimental studies on substituted cyclohexyl radicals and related systems have shown that the facial selectivity of radical additions is influenced by the interplay of steric and electronic effects of the substituents.

Similarly, in an intramolecular reaction, such as an Alder-ene reaction involving a diene system attached to the cyclohexane ring, the stereochemical outcome would be governed by the transition state energies. Computational studies on related 1,6-dienes have shown that the cis or trans selectivity is a result of a delicate balance between stabilizing orbital interactions and steric strain in the transition state. The presence of bulky substituents can alter the geometry of the transition state and, consequently, the diastereomeric ratio of the products.

Potential for Asymmetric Synthesis

The inherent chirality of this compound, if it exists as stable atropisomers, could be exploited in asymmetric synthesis. A resolved atropisomer could serve as a chiral starting material or as a chiral auxiliary to control the stereochemistry of a reaction.

Although no specific examples exist for this compound, the use of atropisomeric scaffolds as organocatalysts is a well-developed field. The defined three-dimensional structure of these molecules can create a chiral environment that directs the formation of one enantiomer of the product over the other.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexyl 1,3 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 2-Cyclohexyl-1,3-dimethylbenzene is no exception. Through various NMR experiments, a detailed picture of its structure can be assembled.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for assigning the structure of this compound.

The ¹H NMR spectrum reveals distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring typically appear in the downfield region, while the protons of the cyclohexyl and methyl groups are found in the upfield region. docbrown.info The integration of these signals provides the ratio of protons in different chemical environments. docbrown.info For 1,3-dimethylbenzene, the aryl to alkyl proton ratio is 4:6. docbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment. Aromatic carbons resonate at lower fields compared to the aliphatic carbons of the cyclohexyl and methyl groups. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for a Substituted Cyclohexyl Compound

| Atom No. | Peak Center (ppm) |

| 1 | 167.45 |

| 2 | 166.77 |

| 3 | 166.77 |

| 4 | 139.01 |

Note: This table is illustrative and based on predicted data for a similar compound, cyclohexyl 2,3-dimethylbut-2-enoate. np-mrd.org Actual values for this compound may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of this compound. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum reveal which protons are neighbors, helping to piece together the fragments of the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H coupling). sdsu.eduyoutube.com This technique is particularly powerful for connecting different molecular fragments and for identifying quaternary carbons, which are not observed in HSQC spectra. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netprinceton.edu This is essential for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the cyclohexyl ring and the dimethylbenzene moiety.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound. westmont.edu

Dynamic NMR Studies for Conformational Analysis of the Cyclohexyl Ring

The cyclohexyl ring is not static but undergoes rapid conformational changes, primarily the chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational dynamics. unibas.it

At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the cyclohexyl ring. However, by lowering the temperature, the rate of interconversion can be slowed down. unibas.it At a sufficiently low temperature (the coalescence temperature), the single averaged signal broadens and then splits into two distinct signals corresponding to the now non-equivalent axial and equatorial protons.

By analyzing the line shape changes as a function of temperature, the rate constants for the conformational exchange can be determined. From these rate constants, the activation energy (ΔG‡) for the ring inversion process can be calculated, providing valuable quantitative information about the conformational flexibility of the cyclohexyl ring in this compound. psu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different types of bonds present.

C-H Stretching Vibrations:

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. docbrown.infodocbrown.info

Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups appear in the 3000-2850 cm⁻¹ region. docbrown.info

C=C Stretching Vibrations:

The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. docbrown.info

C-H Bending Vibrations:

Bending vibrations of the C-H bonds in the aromatic ring and the aliphatic groups occur at lower frequencies and contribute to the fingerprint region of the spectrum, which is unique for each molecule. docbrown.info

The specific pattern of these absorption bands can be used to confirm the presence of the dimethyl-substituted benzene ring and the cyclohexyl group. nist.gov

Table 2: Characteristic IR Absorption Frequencies for Substituted Benzenes

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3080 - 3030 |

| Alkyl C-H Stretch | 2975 - 2845 |

| Aromatic C=C Stretch | ~1600 and ~1500 |

| C-H Side-chain Bend | 1470 - 1370 |

Source: Adapted from spectroscopic data for dimethylbenzenes. docbrown.infodocbrown.info

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides information about the vibrational modes of a molecule that are associated with a change in polarizability. It is often complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

For this compound, Raman spectroscopy can provide further details about the vibrations of the carbon skeleton. The symmetric "breathing" mode of the benzene ring, for instance, typically gives a strong and sharp signal in the Raman spectrum. The vibrations of the C-C bonds within the cyclohexyl ring and the C-C bonds connecting the ring systems will also be observable. Analysis of the Raman spectrum can offer additional confirmation of the molecular structure and can be particularly useful for studying the lower frequency vibrations that are often difficult to observe in IR spectroscopy. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides critical information for confirming its elemental composition and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing a highly accurate measurement of a molecule's mass. Unlike low-resolution mass spectrometry, which measures nominal mass (the integer mass of the most abundant isotope), HRMS can measure mass to several decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms. missouri.edu

For this compound, the molecular formula is C14H20. The theoretical monoisotopic mass, calculated using the masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H), is 188.156501 Da. chemspider.com An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This high degree of accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C14H20 |

| Theoretical Monoisotopic Mass | 188.156501 Da |

| Average Mass | 188.314 Da |

| Nominal Mass | 188 Da |

This table presents the key mass values associated with this compound. The theoretical monoisotopic mass is the target value for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis to probe the structure of a molecule. chemrxiv.org In a typical MS/MS experiment, the molecular ion of this compound (m/z 188.1565) would be selectively isolated and then subjected to fragmentation, usually through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint of the molecule.

The fragmentation of this compound is expected to follow predictable pathways based on the principles of ion stability. youtube.com The most likely fragmentation patterns would involve the cleavage of the bond between the benzene ring and the cyclohexyl group, as well as fragmentation within the cyclohexyl ring itself.

Key Predicted Fragmentation Pathways:

Loss of the Cyclohexyl Radical: A primary fragmentation pathway would be the cleavage of the C-C bond between the aromatic ring and the cyclohexyl ring. This would result in the loss of a cyclohexyl radical (•C6H11), leading to the formation of a dimethylbenzyl cation at m/z 105.

Formation of a Tropylium-like Ion: Aromatic compounds with alkyl substituents often undergo rearrangement to form a stable tropylium (B1234903) ion. youtube.com The initial fragment at m/z 105 could potentially rearrange to a more stable structure.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can undergo fragmentation, leading to the loss of smaller neutral fragments like ethene (C2H4, 28 Da) or propene (C3H6, 42 Da). This would result in fragment ions at various m/z values.

Loss of a Methyl Radical: Cleavage of a methyl group from the dimethylbenzene portion of the molecular ion could occur, leading to an ion at m/z 173.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 188.16 | 105.07 | •C6H11 (83.09 Da) | Dimethylbenzyl cation |

| 188.16 | 173.13 | •CH3 (15.03 Da) | Cyclohexyl-methylphenyl cation |

| 188.16 | 91.05 | C7H15 (99.11 Da) | Tropylium ion (after rearrangement) |

This table outlines the expected major fragmentation pathways for this compound in an MS/MS experiment. The m/z values are based on theoretical calculations.

X-ray Crystallography of Solid-State Derivatives for Precise Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

As this compound is a liquid at standard conditions, it cannot be directly analyzed by single-crystal X-ray diffraction. To obtain its solid-state structure, it would be necessary to synthesize a suitable crystalline derivative. This could be achieved by introducing functional groups that promote crystallization, such as carboxylic acids, amides, or heavy atoms, onto the aromatic ring or cyclohexyl moiety.

To date, a search of crystallographic databases has not revealed any publicly available crystal structures for this compound or its derivatives. However, if such a derivative were to be synthesized and analyzed, the resulting data would provide invaluable insights into its molecular geometry.

Information Obtainable from a Hypothetical X-ray Crystal Structure:

Bond Lengths: Precise measurement of the distances between bonded atoms, such as the C-C bonds within the aromatic ring, the cyclohexyl ring, and the bond connecting the two rings.

Bond Angles: Accurate determination of the angles between adjacent bonds, which would reveal any steric strain or distortion from idealized geometries (e.g., 120° for sp² carbons in the benzene ring, ~109.5° for sp³ carbons in the cyclohexyl ring).

Torsion Angles: The dihedral angles that describe the rotational orientation of the cyclohexyl ring relative to the dimethylbenzene plane. This would be crucial for understanding the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: The crystal packing would reveal how molecules of the derivative interact with each other, such as through van der Waals forces or hydrogen bonding (if applicable to the derivative).

| Parameter | Expected Information from X-ray Crystallography |

| Bond Lengths | Precise C-C and C-H distances, revealing any elongation or shortening due to strain. |

| Bond Angles | Angles within and between the rings, indicating steric interactions. |

| Torsion Angles | The relative orientation of the cyclohexyl and dimethylbenzene rings. |

| Conformation | The preferred chair, boat, or twist-boat conformation of the cyclohexyl ring. |

This table summarizes the key geometric parameters that would be determined from an X-ray crystallographic analysis of a solid-state derivative of this compound.

Computational and Theoretical Chemistry Studies of 2 Cyclohexyl 1,3 Dimethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Cyclohexyl-1,3-dimethylbenzene, DFT calculations would be instrumental in elucidating its fundamental electronic properties.

Researchers would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

Expected Research Findings:

Electronic Structure: Analysis of the molecular orbitals (HOMO and LUMO) would reveal the regions of highest electron density and susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO gap is a critical parameter for understanding the molecule's kinetic stability and electronic transitions.

Bonding: A Natural Bond Orbital (NBO) analysis would quantify the nature of the chemical bonds, including hybridization and charge distribution. This would offer insights into the covalent and any potential weak intramolecular interactions.

Energetics: DFT is used to calculate the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for determining its stability relative to other isomers and for predicting the thermodynamics of reactions in which it might participate.

A hypothetical data table for the optimized geometry of this compound, as would be generated by DFT calculations, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(ar)-C(ar) | ~1.39 - 1.41 |

| C(ar)-C(cyclohexyl) | ~1.52 |

| C(ar)-C(methyl) | ~1.51 |

| C-H(aromatic) | ~1.08 |

| C-H(methyl) | ~1.09 |

| C-C(cyclohexyl) | ~1.53 - 1.54 |

| C-H(cyclohexyl) | ~1.10 |

| **Bond Angles (°) ** | |

| C-C-C(aromatic ring) | ~119 - 121 |

| C(ar)-C(ar)-C(cyclohexyl) | ~120 |

| C(ar)-C(ar)-C(methyl) | ~121 |

| H-C-H(methyl) | ~109.5 |

| C-C-C(cyclohexyl) | ~111 |

Note: The values in this table are illustrative and represent typical ranges for similar molecular fragments. Actual values would be derived from specific DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

For even greater accuracy, particularly for benchmarking DFT results, researchers would turn to ab initio methods. These methods are based on first principles without empirical parameterization.

Commonly used ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). While computationally more demanding, they provide a more rigorous description of electron correlation, which is the interaction between electrons.

Expected Research Findings:

High-level calculations would refine the energetic and geometric parameters obtained from DFT.

They are particularly valuable for accurately predicting properties like ionization potentials and electron affinities.

These methods would serve as a "gold standard" to validate the choice of DFT functional for more extensive studies on larger systems or dynamic simulations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclohexyl ring and the rotation around the bond connecting it to the benzene (B151609) ring mean that this compound can exist in multiple conformations.

Exploration of Cyclohexyl Ring Conformations (Chair, Boat, Twist-Boat)

The cyclohexane (B81311) moiety can adopt several conformations, with the chair form being the most stable. The boat and twist-boat conformations are higher in energy and act as transition states or intermediates in the process of ring flipping.

Expected Research Findings:

Computational modeling would confirm that the chair conformation of the cyclohexyl ring is the global minimum.

The energy differences between the chair, boat, and twist-boat conformations would be quantified. For unsubstituted cyclohexane, the boat is about 6.9 kcal/mol and the twist-boat is about 5.5 kcal/mol higher in energy than the chair. The presence of the bulky 1,3-dimethylphenyl substituent would likely influence these energy differences.

The analysis would determine whether the 1,3-dimethylphenyl group prefers an equatorial or axial position on the chair conformer. Due to steric hindrance, a strong preference for the equatorial position is expected to avoid unfavorable 1,3-diaxial interactions.

Rotational Barriers and Energetic Minima for Substituent Orientations

The rotation of the 1,3-dimethylphenyl group relative to the cyclohexyl ring is another important conformational degree of freedom.

Expected Research Findings:

A potential energy surface scan, performed by systematically rotating the dihedral angle of the C(ar)-C(cyclohexyl) bond, would reveal the rotational barriers.

The calculations would identify the lowest energy (most stable) rotational conformers. These would likely be conformations that minimize steric clash between the methyl groups and the ortho-hydrogens of the benzene ring with the axial hydrogens of the cyclohexyl ring.

The energy barriers to rotation would provide insight into the molecule's flexibility at different temperatures.

A hypothetical table showing the relative energies of different conformations is presented below.

| Conformation | Cyclohexyl Ring | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.0 (Reference) |

| 2 | Chair | Axial | > 5.0 (Estimated) |

| 3 | Boat | - | ~7.0 - 9.0 (Estimated) |

| 4 | Twist-Boat | - | ~5.5 - 7.5 (Estimated) |

Note: These are estimated values based on known principles of conformational analysis. Precise values would require specific calculations.

In Silico Mechanistic Pathway Exploration and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. For a molecule like this compound, this could involve studying its synthesis or its potential reactions.

Expected Research Findings:

Synthesis Pathway: A common synthesis route for cyclohexylbenzenes is the Friedel-Crafts alkylation of a benzene derivative with a cyclohexylating agent. In silico modeling could explore the mechanism of the reaction between 1,3-dimethylbenzene (m-xylene) and a cyclohexyl cation source.

Transition State Modeling: By locating the transition state structures for each step of a proposed mechanism, researchers can calculate the activation energies. This allows for the determination of the rate-limiting step and provides a detailed understanding of how the reaction proceeds. For instance, the transition state for the electrophilic attack of the cyclohexyl cation on the m-xylene (B151644) ring would be characterized, including its geometry and imaginary vibrational frequency corresponding to the reaction coordinate.

Reaction Energetics: A full reaction energy profile could be constructed, mapping the energy changes from reactants, through transition states and intermediates, to the final products. This would provide a complete thermodynamic and kinetic picture of the reaction.

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

Computational chemistry serves as a powerful tool for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be approached using several computational methods. A common strategy involves the use of Density Functional Theory (DFT) calculations. nih.gov Typically, the geometry of the molecule is first optimized at a certain level of theory, for instance, using the B3LYP functional with a suitable basis set (e.g., 6-31G(d)). Following optimization, the NMR shielding tensors are calculated, often employing the Gauge-Including Atomic Orbitals (GIAO) method with a larger basis set (e.g., 6-311+G(2d,p)) to enhance accuracy. researchgate.net The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Another approach involves the use of empirical models based on substituent chemical shifts (SCS). stenutz.euacs.org These models estimate the chemical shift of a proton or carbon atom in a substituted benzene ring by adding incremental values for each substituent to the chemical shift of the corresponding atom in unsubstituted benzene. While generally faster than DFT calculations, the accuracy of SCS methods for complex molecules like this compound, with its bulky and conformationally flexible cyclohexyl group, may be more limited.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated based on typical ranges observed for similar alkyl-substituted benzenes and cyclohexanes in computational studies.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.9 - 7.2 | Multiplet |

| Methyl CH₃ | 2.2 - 2.5 | Singlet |

| Cyclohexyl CH (benzylic) | 2.5 - 2.9 | Multiplet |

| Cyclohexyl CH₂ | 1.2 - 1.9 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (substituted) | 135 - 145 |

| Aromatic CH | 125 - 130 |

| Methyl C | 20 - 25 |

| Cyclohexyl C (benzylic) | 40 - 50 |

| Cyclohexyl C | 25 - 35 |

Prediction of Vibrational Frequencies

The vibrational frequencies of this compound, which correspond to the absorption bands in its infrared (IR) and Raman spectra, can also be predicted using computational methods, primarily DFT. youtube.comsolidstatetechnology.us Similar to NMR predictions, the process begins with a geometry optimization of the molecule. Following this, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which form the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. github.io

It is a known issue that harmonic frequency calculations at the DFT level often overestimate experimental vibrational frequencies. nih.gov Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The choice of scaling factor depends on the functional and basis set used.

A table of predicted key vibrational frequencies for this compound is presented below, with assignments based on the expected vibrational modes for its structural components.

Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Aliphatic C-H stretch (cyclohexyl & methyl) |

| 1600 - 1585 | Aromatic C=C stretch |

| 1470 - 1430 | CH₂ scissoring (cyclohexyl) |

| 1385 - 1375 | CH₃ symmetric bend |

| 850 - 750 | Aromatic C-H out-of-plane bend |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the three-dimensional structure, conformational preferences, and dynamic behavior of this compound at the atomic level.

Conformational Analysis

The presence of a flexible cyclohexyl ring attached to a sterically hindered dimethylbenzene moiety suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in three-dimensional space. sapub.orgsapub.org This is typically achieved using molecular mechanics (MM) or quantum mechanics (QM) methods.

MM methods, such as those employing the MM2 or similar force fields, can be used to rapidly explore the potential energy surface of the molecule. upenn.edu These methods would allow for the investigation of the different chair, boat, and twist-boat conformations of the cyclohexane ring. For each of these, the orientation of the cyclohexyl group relative to the plane of the benzene ring can be varied to find the global energy minimum. A key factor in determining the stability of different conformations is the minimization of steric hindrance, particularly the avoidance of unfavorable 1,3-diaxial interactions within the cyclohexane ring and steric clashes between the cyclohexyl and methyl groups. researchgate.net

QM calculations, particularly at the DFT level, can provide a more accurate determination of the relative energies of the different conformations identified through MM methods. These calculations would likely show a strong preference for the chair conformation of the cyclohexane ring, with the bulky dimethylphenyl group in an equatorial position to minimize steric strain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of this compound. nih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. koreascience.kr This allows for the exploration of the conformational landscape of the molecule at a given temperature and in a specific environment (e.g., in a vacuum or in a solvent). osti.gov

Catalytic Applications and Transformations Involving 2 Cyclohexyl 1,3 Dimethylbenzene Analogues

Role as Substrates in Catalytic C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simpler, readily available starting materials. Cyclohexyl-aryl systems, analogous to 2-cyclohexyl-1,3-dimethylbenzene, are valuable substrates in these reactions.

Rhodium(III)-catalyzed C-H activation has been demonstrated in the cyclization of benzamides with diazonaphthalen-2(1H)-ones to form lactones. nih.gov In this process, the benzamide (B126) forms a rhodacycle intermediate, which is then trapped by the diazo compound, leading to arylation and subsequent intramolecular lactonization. nih.gov Similarly, Rh(III) catalysis can be used for the C-H activation of benzoylacetonitriles, which then undergo a tandem cyclization with diazo compounds to produce substituted benzo[de]chromenes. nih.gov Iridium(III) catalysts have also been employed for the C-H functionalization of a wide range of arenes, including those with carbamoyl (B1232498) directing groups, reacting with diazomalonates through a metal carbene migratory insertion mechanism. nih.gov

In addition to noble metal catalysts, more common metals like copper have been utilized. For instance, a copper-catalyzed radical cascade process involving the alkylarylation of alkenes with alkanes like cyclohexane (B81311) has been reported. acs.org This reaction proceeds through a series of hydrogen abstraction steps, ultimately forming new C-C bonds. acs.org Gallium(III) salts have also been shown to control the double C-H functionalization of aliphatic CH2 groups through the insertion of vinyl carbocations, creating highly substituted carbon centers. nih.gov

Directed C-H functionalization offers a way to control the regioselectivity of these transformations. For example, the use of a directing group can facilitate the regioselective alkylation of a C-H bond in the presence of a metal catalyst. acs.org This approach has been used to overcome the limitations of classical methods like the Friedel-Crafts reaction, which often suffer from poor selectivity. acs.org

Table 1: Examples of Catalytic C-H Activation and Functionalization

| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Rhodium(III) | Benzamides | C-H Activation/Cyclization | Forms rhodacycle intermediate for lactone synthesis. | nih.gov |

| Rhodium(III) | Benzoylacetonitriles | C-H Activation/Tandem Cyclization | Synthesizes benzo[de]chromenes via cycloaddition. | nih.gov |

| Iridium(III) | Arenes with carbamoyl directing groups | C-H Functionalization | Proceeds via metal carbene migratory insertion. | nih.gov |

| Copper(I) salt | Alkenes and Alkanes (e.g., cyclohexane) | Alkylarylation | Radical cascade process initiated by C-H functionalization. | acs.org |

| Gallium(III) salts | Aliphatic CH2 groups | Double C-H Functionalization | Controlled insertion of vinyl carbocations. | nih.gov |

Participation in Metal-Catalyzed Coupling Reactions for Complex Molecule Synthesis

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C, C-N, and C-O bonds. Analogues of this compound can participate in these reactions to build more elaborate molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, dicationic Pd(II) catalysts with a 6,6'-dimethylbipyridine ligand can promote both aerobic oxidative Heck coupling and dehydrogenation reactions of cyclohexenones. nih.gov This allows for a one-pot synthesis of meta-substituted phenols, a class of compounds that can be challenging to access through other means. nih.gov The process involves an initial oxidative Heck reaction followed by dehydrogenation to form the aromatic ring. nih.gov

Nickel-catalyzed cross-coupling reactions have also gained traction, with Buchwald-type phosphine (B1218219) ligands showing excellent performance in Suzuki-Miyaura and C-N coupling reactions. nih.govucla.edu These ligands, which feature bulky and electron-rich phosphines on a biaryl scaffold, are highly effective even with challenging substrates. nih.govucla.edu The use of alkyl-organometallics as reaction partners in transition metal-catalyzed cross-coupling reactions has also been extensively studied. acs.org For example, alkylzinc reagents are effective in Negishi cross-coupling reactions due to their ability to undergo transmetalation. acs.org

The choice of ligand is crucial in these reactions. For example, in the nickel-catalyzed cyclotrimerization of alkynes, an adaptive diphosphine-benzophenone ligand has been shown to outperform related bi- and tridentate phosphine-based catalysts. acs.org This is attributed to the hemilabile interaction of the ligand's ketone group with the nickel center, which facilitates the catalytic cycle. acs.org

Table 2: Metal-Catalyzed Coupling Reactions

| Catalyst System | Reaction Type | Substrate/Reagent | Product | Reference |

|---|---|---|---|---|

| Dicationic Pd(II) / 6,6'-dimethylbipyridine | Aerobic Oxidative Heck/Dehydrogenation | Cyclohexenones | meta-Substituted Phenols | nih.gov |

| Nickel / Buchwald-type phosphine ligands | Suzuki-Miyaura and C-N Coupling | Aryl halides/pseudohalides | Biaryls and Arylamines | nih.govucla.edu |

| Palladium(0) / Copper(I) | Negishi Cross-Coupling | Alkylzinc reagents and Aryl/Alkenyl halides | Coupled Products | acs.org |

| Nickel / Diphosphine-benzophenone ligand | Alkyne Cyclotrimerization | Terminal alkynes | 1,2,4-Substituted benzenes | acs.org |

Development of Catalysts or Ligands Utilizing Cyclohexyl and Dimethylphenyl Moieties

The cyclohexyl and dimethylphenyl groups found in this compound are key components in a class of highly effective phosphine ligands known as Buchwald ligands. sigmaaldrich.comwikipedia.org These ligands are characterized by a biaryl backbone with a phosphine group at the 2-position of one aryl ring and various substituents on the other. sigmaaldrich.comwikipedia.org The bulky and electron-donating nature of the cyclohexyl groups on the phosphorus atom, combined with the steric hindrance from the substituted aryl ring, leads to highly active and stable catalysts for a variety of cross-coupling reactions. sigmaaldrich.comwikipedia.org

Buchwald ligands have been instrumental in advancing palladium-catalyzed C-N and C-C bond-forming reactions. sigmaaldrich.comwikipedia.org They have enabled the use of previously unreactive substrates, such as aryl chlorides, under milder reaction conditions. wikipedia.org The steric bulk of these ligands is thought to promote the formation of the catalytically active monoligated palladium complex. sigmaaldrich.com

Specific examples of Buchwald ligands include XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl). sigmaaldrich.com These ligands have demonstrated broad utility in Suzuki-Miyaura reactions, especially with sterically hindered substrates. sigmaaldrich.com They have also been successfully applied in nickel-catalyzed cross-coupling reactions, in some cases outperforming more traditional ligands. nih.govucla.edu

The development of these ligands has been guided by a deep understanding of structure-reactivity relationships. nih.govucla.edu For example, in nickel catalysis, the steric properties of the Buchwald-type ligand have been shown to influence its ability to displace other ligands from the metal center and initiate the catalytic cycle. ucla.edu

Catalytic Oxidation and Dehydrogenation of Cyclohexyl-Aryl Systems

The catalytic oxidation and dehydrogenation of cyclohexyl-aryl compounds are important transformations for the synthesis of valuable chemicals like phenols and biaryls. nih.govnih.govresearchgate.net These reactions typically involve the removal of hydrogen atoms from the cyclohexyl ring to form an aromatic system.

A metal-free carbon catalyst has been developed for the oxidative dehydrogenation of phenyl cyclohexene (B86901) to produce biphenyl. nih.gov This air-oxidized active carbon catalyst shows high activity and can be recycled multiple times, offering a greener alternative to metal-based systems. nih.gov The reaction is believed to proceed through a redox cycle involving quinoidic groups on the carbon surface. nih.gov

Palladium catalysts are also widely used for dehydrogenation reactions. A dicationic Pd(II) catalyst has been shown to be effective for the aerobic dehydrogenation of cyclohexenones to phenols. nih.gov Traditional oxidative dehydrogenation reactions often employ transition metals like nickel, copper, and platinum. researchgate.net

The selective oxidation of cyclohexyl-aryl systems is another area of interest. For example, the liquid-phase oxidation of cyclohexylbenzene (B7769038) can produce cyclohexylbenzene-1-hydroperoxide, a key intermediate in the co-production of phenol (B47542) and cyclohexanone. researchgate.net The use of N-hydroxyphthalimide (NHPI) as a catalyst has been shown to improve the selectivity and rate of this reaction, allowing it to proceed at lower temperatures. researchgate.net

Table 3: Catalytic Oxidation and Dehydrogenation

| Catalyst System | Substrate | Reaction Type | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Air-oxidized active carbon | Phenyl cyclohexene | Oxidative Dehydrogenation | Biphenyl | Metal-free, recyclable catalyst. | nih.gov |

| Dicationic Pd(II) / 6,6'-dimethylbipyridine | Cyclohexenones | Aerobic Dehydrogenation | Phenols | Combined with oxidative Heck coupling for one-pot synthesis. | nih.gov |

| N-hydroxyphthalimide (NHPI) | Cyclohexylbenzene | Liquid-phase Oxidation | Cyclohexylbenzene-1-hydroperoxide | High selectivity and increased reaction rate at lower temperatures. | researchgate.net |

| Copper, Nickel, Platinum | Cyclohexanones, Cyclohexenones | Oxidative Dehydrogenation | Phenols, Biaryls | Traditional transition metal catalysts for dehydrogenative aromatization. | researchgate.net |

Advanced Material Science and Chemical Intermediate Applications

Precursors for Polymer Synthesis and Advanced Materials

While direct polymerization of 2-cyclohexyl-1,3-dimethylbenzene is not a primary application, its structural motifs are relevant to the synthesis of advanced polymers like polyethylene (B3416737) naphthalate (PEN). PEN is produced by reacting 2,6-naphthalene dicarboxylic acid (2,6-NDCA) with ethylene (B1197577) glycol. nacatsoc.org The precursor to 2,6-NDCA is 2,6-dimethylnaphthalene (B47086) (2,6-DMN). nacatsoc.org The synthesis of 2,6-DMN can involve the alkylation of toluene (B28343) with pentenes to form pentyltoluenes, which are then converted to a mixture of dimethylnaphthalene isomers. nacatsoc.org This highlights the importance of alkylated benzene (B151609) derivatives in creating the building blocks for high-performance polymers. The structural similarity of this compound to these intermediates suggests its potential as a precursor or a modifying agent in the synthesis of specialized polymers where the introduction of a cyclohexyl group could enhance properties such as thermal stability or solubility.

The synthesis of specialty polymers can also involve catalysts derived from or incorporating complex organic ligands. For instance, the polymerization of olefins can utilize solid catalyst components that include substituted succinates. google.com The synthesis of these succinates can involve precursors like diethyl 2,3-diethylsuccinate or meso diethyl 2,3-diphenylsuccinate, which can be hydrogenated to their cyclohexyl analogues. google.com This demonstrates how cyclohexyl moieties are integrated into catalyst systems for producing polymers with specific properties.

Integration into Functional Molecules for Quantum Technologies

The field of quantum technologies is exploring the use of molecular compounds to create qubits, the fundamental units of quantum information. Paramagnetic molecular qubits that allow for optical-spin initialization and readout are of particular interest. Research has demonstrated that the electronic structure enabling these properties in Cr(aryl)₄ complexes can be translated to Cr(alkyl)₄ compounds. mit.edu

Specifically, complexes like Cr(2,4-dimethylphenyl)₄ and Cr(cyclohexyl)₄ have been synthesized and studied for their potential as tunable molecular color centers. mit.edu These chromium complexes exhibit small ground-state zero-field splitting values, which allows for coherent spin manipulation at X-band microwave frequencies. mit.edu The synthesis of these molecules involves the reaction of a chromium salt with the corresponding organolithium or Grignard reagent, such as cyclohexylmagnesium chloride. mit.edu The presence of both dimethylphenyl and cyclohexyl ligands in different chromium complexes highlights the potential for creating novel complexes that incorporate the 2-cyclohexyl-1,3-dimethylphenyl ligand, potentially offering a unique combination of steric and electronic properties to fine-tune the performance of molecular qubits.

Further research into chromium complexes has shown that their photophysical and photochemical properties are highly tunable. rsc.org Complexes of Cr(III) and Cr(0) have been investigated as luminophores, dyes for solar cells, and in photoredox catalysis. rsc.org The synthesis of various chromium(II) complexes with chelating bis(alkoxide) ligands has also been reported, which can then react to form Cr(IV) or Cr(VI) complexes with specific functionalities. nih.gov This body of work underscores the versatility of chromium chemistry and the potential for incorporating ligands like this compound to develop new functional molecules for quantum and optical applications.

| Compound | Application/Relevance | Key Findings |

| Cr(2,4-dimethylphenyl)₄ | Molecular color center for quantum technologies | Demonstrates tunable electronic structure for optical-spin initialization and readout. mit.edu |

| Cr(cyclohexyl)₄ | Molecular color center for quantum technologies | Exhibits small ground-state zero-field splitting, enabling coherent spin manipulation. mit.edu |

| Cr(III) and Cr(0) complexes | Luminophores, solar cells, photoredox catalysis | Exhibit interesting and tunable photophysical and photochemical properties. rsc.org |

Use as Building Blocks in the Synthesis of Complex Organic Scaffolds and Heterocycles

The structural components of this compound, namely the cyclohexyl and dimethylphenyl groups, are valuable building blocks in the synthesis of more complex organic molecules and heterocyclic compounds. For example, the cyclohexyl group is a key feature in the synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, which have been investigated for their biological activities. nih.gov The synthesis of these compounds involves the use of N-cyclohexyl isothiocyanate, which is reacted with methyl 2-mercaptoacetate to form an intermediate that is then condensed with various benzaldehydes. nih.gov

The dimethylphenyl moiety is also a common starting point for various synthetic transformations. For instance, 1,4-dimethylnaphthalene (B47064) can be prepared from 1,4-dihalonaphthalene and a methyl magnesium halide Grignard reagent in the presence of a nickel-phosphine complex. google.com While this synthesis does not directly use this compound, it illustrates the utility of dimethyl-substituted aromatic rings in constructing larger polycyclic aromatic systems.

The combination of the cyclohexyl and dimethylphenyl groups in a single molecule provides a unique starting material for creating complex scaffolds. The reactivity of the aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, to introduce further functional groups. The cyclohexyl group can also undergo various transformations. The presence of these two distinct structural units allows for a wide range of synthetic manipulations, making this compound a potentially valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals.

Role as Analytical Probes in Sensor Technologies

The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring and public health. nih.govgas-sensing.com Sensor technologies are continuously being developed to provide portable, low-cost, and selective detection of VOCs. nih.gov While there is no specific research detailing the use of this compound as an analytical probe, its structural relative, 1,3-dimethylbenzene (m-xylene), is a well-known VOC. gas-sensing.com

Various sensor types, including photoionization detectors (PIDs), metal-oxide semiconductor (MOx) sensors, and electrochemical sensors, are used to detect VOCs like benzene, toluene, and xylenes. nih.gov The principle of detection often relies on the interaction of the VOC with a sensing material, leading to a measurable change in a physical property, such as electrical resistance. For instance, methylammonium (B1206745) lead iodide perovskite thin films have been shown to act as VOC gas sensors that can operate at room temperature, with their resistance decreasing upon exposure to VOC vapor. rsc.org

Given that 1,3-dimethylbenzene is a target analyte for VOC sensors, it is plausible that this compound could also be detected by similar sensor technologies. Furthermore, the unique combination of the cyclohexyl and dimethylphenyl groups in this compound could potentially be exploited in the design of more selective sensor materials. For example, polymers or other materials could be functionalized to have specific binding affinities for this particular molecule, allowing for its selective detection in complex mixtures. MEMS-based sensors, which can be functionalized with detector polymers like polyaniline (PANI) and poly(2,5-dimethyl aniline) (P25DMA), have shown promise in the selective detection of VOCs like formaldehyde (B43269) in the presence of interferents such as benzene. mdpi.comnih.gov This approach could be adapted to develop sensors for larger and more complex VOCs like this compound.

| Sensor Type | Principle of Operation | Target Analytes |

| Photoionization Detector (PID) | Ionization of VOCs by UV light, measuring the resulting current. | Broad range of VOCs, including BTEX (benzene, toluene, ethylbenzene, xylenes). nih.gov |

| Metal-Oxide (MOx) Semiconductor | Change in electrical resistance of a heated metal oxide upon interaction with VOCs. | Broad range of VOCs, but can have cross-sensitivity to inorganic gases. nih.gov |

| Electrochemical Sensor | Electrochemical reaction of the VOC at an electrode surface, generating a current. | Can be tuned for specific VOCs, but may have lower sensitivity than PIDs. nih.gov |

| MEMS-based Sensor | Functionalized micro-electro-mechanical systems that respond to the sorption of VOCs. | Can be made highly selective by choosing appropriate detector polymers. mdpi.comnih.gov |

| Perovskite-based Sensor | Change in resistance of a perovskite thin film upon exposure to VOCs. | Shows good reversibility and repeatability for VOC detection at room temperature. rsc.org |

Structure Reactivity and Structure Property Relationships

Steric and Electronic Influence of the Cyclohexyl and Methyl Groups on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic and steric properties of its substituents. In 2-Cyclohexyl-1,3-dimethylbenzene, both the methyl and cyclohexyl groups are classified as alkyl groups.

Electronic Effects: Alkyl groups are electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack. numberanalytics.comstudymind.co.uk They increase the electron density of the benzene ring through an inductive effect (+I effect), making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. numberanalytics.comvedantu.comlumenlearning.com The methyl groups and the cyclohexyl group all contribute to this activation. As sp³ hybridized carbons, they are less electronegative than the sp² carbons of the benzene ring and push electron density into the ring system. lumenlearning.com This increased electron density stabilizes the positively charged intermediate (the benzenonium ion) formed during the rate-determining step of electrophilic substitution, thereby accelerating the reaction. msu.edu

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of substitution reactions. The cyclohexyl group is significantly bulkier than the methyl groups. This bulkiness physically obstructs the positions on the aromatic ring adjacent to its point of attachment (the ortho position, C2).

The combined electronic effects of the three alkyl groups direct incoming electrophiles to the positions ortho and para to them. In the case of this compound:

The methyl group at C1 directs to positions C2 (occupied), C4, and C6.

The methyl group at C3 directs to positions C2 (occupied), C4, and C6.

The cyclohexyl group at C2 directs to C1 (occupied), C3 (occupied), and C5.

Considering these directing effects, the C4, C5, and C6 positions are all activated. However, the steric bulk of the cyclohexyl group at C2 and the methyl group at C1 will significantly hinder electrophilic attack at the C6 position. Similarly, the C4 position is flanked by a methyl group at C3. The C5 position is electronically activated by the cyclohexyl group (para) and is the least sterically hindered site. Therefore, electrophilic substitution is most likely to occur at the C5 position, with the C4 position being another possible, though more hindered, site of reaction. The substitution on a related compound, meta-xylene, by a bulky tert-butyl group shows that the reaction occurs at the least hindered site. msu.edu

Conformational Dynamics of the Cyclohexyl Moiety and its Impact on Overall Molecular Behavior

Chair Conformation: The cyclohexane (B81311) ring exists predominantly in a low-energy "chair" conformation, which minimizes both angle strain (by maintaining tetrahedral bond angles) and torsional strain (by keeping all C-H bonds staggered). masterorganicchemistry.com This is significantly more stable than other potential conformations like the highly strained planar form or the boat and twist-boat conformations. masterorganicchemistry.com When a substituent is attached to a cyclohexane ring, it can occupy one of two positions: axial (parallel to the ring's axis) or equatorial (pointing away from the ring's perimeter). makingmolecules.com

Substituent Effects and 1,3-Diaxial Interactions: For a substituted cyclohexane, the conformation where the substituent is in the equatorial position is generally more stable. libretexts.org When a bulky group is in the axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring. sapub.orgyoutube.com This unfavorable interaction is known as a 1,3-diaxial interaction. libretexts.orgsapub.org

In this compound, the cyclohexyl ring is a large substituent on the benzene ring. To minimize steric strain, the cyclohexyl ring itself will adopt a chair conformation. Furthermore, the bond connecting the cyclohexyl ring to the dimethylbenzene moiety will preferentially be in the equatorial position of the chair. This orientation places the bulky aromatic group away from the axial hydrogens of the cyclohexane ring, thus avoiding destabilizing 1,3-diaxial interactions. makingmolecules.comlibretexts.org The molecule will exist almost exclusively in the conformation where the dimethylphenyl group is equatorial. makingmolecules.com

While the chair conformation is the most stable, the ring can undergo a "ring-flip," where one chair conformation converts into another. makingmolecules.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For the cyclohexyl group in this compound, a ring-flip would move the equatorial dimethylphenyl group into a high-energy axial position. The energy barrier for this flip is therefore significant, and the molecule's dynamic behavior is dominated by the more stable equatorial conformation. nih.gov This conformational locking influences how the molecule interacts with other molecules and surfaces.

Comparative Analysis of Isomeric Cyclohexyl-Dimethylbenzene Derivatives

Isomers of cyclohexyl-dimethylbenzene have the same chemical formula but differ in the arrangement of the substituent groups on the benzene ring. These structural differences lead to distinct physical properties and reactivity patterns. The primary isomers would include those based on ortho-, meta-, and para-xylene. For instance, 1-Cyclohexyl-2,3-dimethylbenzene (from ortho-xylene), this compound (from meta-xylene), and 1-Cyclohexyl-2,5-dimethylbenzene (from para-xylene).

Physical Properties: The physical properties, such as melting and boiling points, are influenced by molecular symmetry and intermolecular forces. For the dimethylbenzene (xylene) isomers, the para-isomer has a significantly higher melting point than the ortho- and meta-isomers because its higher symmetry allows it to pack more efficiently into a crystal lattice. wikipedia.orgdifferencebetween.com A similar trend can be anticipated for the cyclohexyl-dimethylbenzene isomers. The isomer derived from p-xylene (B151628) would likely have a higher melting point than those derived from o- and m-xylene (B151644) due to its more regular, symmetrical structure.

Table 8.3.1: Comparison of Physical Properties of Xylene Isomers This table provides a basis for predicting the properties of their cyclohexyl derivatives.

| Property | o-Xylene | m-Xylene | p-Xylene |

|---|---|---|---|

| Melting Point (°C) | -25.2 | -47.87 | 13.26 |

| Boiling Point (°C) | 144.4 | 139.1 | 138.35 |

| Density (g/mL) | 0.88 | 0.86 | 0.86 |

Data sourced from wikipedia.org.

Reactivity: The reactivity of the isomers in electrophilic aromatic substitution depends on the combined directing effects of the substituents.

In This compound (derived from m-xylene), the positions ortho to one methyl group and para to the other (C4 and C6) are strongly activated by two substituents. The position para to the cyclohexyl group (C5) is also strongly activated. This makes it highly reactive. chemicalforums.com

In an isomer like 1-Cyclohexyl-2,3-dimethylbenzene (from o-xylene), the positions are activated by different combinations of the three groups, leading to a different mixture of products.

In an isomer like 1-Cyclohexyl-2,5-dimethylbenzene (from p-xylene), there is only one type of available position for substitution, leading to a single primary product.

The stability of the isomers themselves can also differ. For the simple xylenes, m-xylene is thermodynamically more stable than the ortho and para isomers. quora.comstackexchange.com This is explained by the minimization of destabilizing hyperconjugation effects. stackexchange.com This suggests that this compound may also be the most thermodynamically stable isomer.

Spectroscopic Differentiation: Carbon-13 NMR spectroscopy is a powerful tool for distinguishing between isomers, as the number of unique carbon environments is determined by the molecule's symmetry. pearson.com

p-xylene is highly symmetrical and shows only three signals in its 13C NMR spectrum.

o-xylene has lower symmetry and shows four distinct signals. docbrown.info

m-xylene is the least symmetrical and displays five signals. docbrown.info

This principle extends to the cyclohexyl-dimethylbenzene isomers. The number of aromatic carbon signals in the 13C NMR spectrum would allow for clear differentiation between the isomers, reflecting their different symmetries.

Table 8.3.2: Predicted Number of 13C NMR Signals for Cyclohexyl-Dimethylbenzene Isomers

| Isomer Base | Number of Aromatic 13C Signals | Number of Aliphatic 13C Signals | Total 13C Signals |

|---|---|---|---|

| para-Xylene Derivative | 3 | 4 | 7 |

| ortho-Xylene Derivative | 6 | 5 | 11 |

| meta-Xylene Derivative (this compound) | 6 | 5 | 11 |

Future Research Directions and Emerging Trends

Green Chemistry Approaches to the Synthesis of Cyclohexyl-Aryl Compounds

The chemical industry's shift towards sustainability is spurring research into greener synthetic routes for alkylated aromatics like 2-cyclohexyl-1,3-dimethylbenzene. Traditional methods, such as Friedel-Crafts alkylation, often rely on harsh catalysts and volatile organic solvents. Future research is focused on developing more environmentally benign alternatives.

A primary objective is the replacement of hazardous solvents with greener alternatives. researchgate.netlifechemicals.com Research is exploring the use of deep eutectic solvents (DES), ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for C-C bond-forming reactions. lifechemicals.comwikipedia.org These solvents offer benefits such as low vapor pressure, reduced toxicity, and potential for recyclability, which can significantly lower the environmental footprint of the synthesis process. researchgate.netwikipedia.org

Another key area is the use of starting materials derived from renewable biomass. acs.orgablesci.com Lignin, a major component of plant biomass, is a rich source of aromatic compounds that could potentially be converted into valuable chemicals, including precursors for cyclohexyl-aryl compounds. acs.orgablesci.com The development of catalytic processes to upgrade biomass-derived phenols and other aromatics represents a significant step towards a circular economy for chemical manufacturing. nih.gov

Furthermore, the principles of atom economy and waste reduction are central to green chemistry. researchgate.net This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product. Strategies such as one-pot syntheses, where multiple reaction steps are carried out in a single reactor, are being investigated to reduce waste, energy consumption, and processing time. nih.govacs.org The use of catalysts instead of stoichiometric reagents is a fundamental principle of green chemistry that is being actively pursued in this field. researchgate.net

Table 1: Potential Green Solvents for Cyclohexyl-Aryl Compound Synthesis

| Solvent Type | Examples | Key Advantages |

| Deep Eutectic Solvents (DES) | Choline chloride:urea | Biodegradable, non-hazardous, economical, recoverable wikipedia.org |

| Ionic Liquids (ILs) | 1-Ethyl-3-methylimidazolium bromide | Low vapor pressure, can be immobilized on supports acs.org |

| Bio-derived Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity lifechemicals.com |

| Cyclopentyl methyl ether (CPME) | High boiling point, stable to acids and bases lifechemicals.com | |

| Aqueous Systems | Water | Environmentally benign, safe, inexpensive rsc.org |

| Carbonate Solvents | Dimethyl carbonate (DMC) | Green solvent derived from carbon dioxide researchgate.net |

Exploration of Novel Catalytic Transformations for this Class of Compounds

The synthesis of this compound and its analogs has traditionally been dominated by Friedel-Crafts chemistry. acs.orgacs.org However, recent advances in catalysis are opening up new avenues for the construction of the crucial C(sp²)-C(sp³) bond between the aromatic and cyclohexyl moieties.

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and offer significant potential for the synthesis of cyclohexyl-aryl compounds. wikipedia.orgrsc.org While palladium-catalyzed reactions are well-established for forming aryl-aryl bonds, their application to C(sp²)-C(sp³) coupling is an active area of research. chem8.orgacs.orgresearchgate.net Nickel catalysis, in particular, has emerged as a powerful tool for forming C(sp³) centers due to its distinct electronic properties. wikipedia.orgrsc.org Future work will likely focus on developing robust nickel and palladium catalyst systems, including those with specialized ligands, that can efficiently couple cyclohexyl electrophiles or nucleophiles with substituted benzenes. wikipedia.orgnih.govrsc.org

C-H activation represents another frontier in the synthesis of these compounds. acs.orgresearchgate.netrsc.org This strategy avoids the need for pre-functionalized starting materials by directly converting a C-H bond on the aromatic ring into a C-C bond. acs.orgrsc.org Research is focused on developing catalysts, often based on rhodium, iridium, or palladium, that can selectively activate a specific C-H bond on the xylene ring for subsequent coupling with a cyclohexyl partner. researchgate.net This approach offers a more atom-economical and step-efficient route to the target molecule.

Moreover, the development of photocatalysis and electrochemistry for C-C bond formation is a rapidly growing field. acs.orgablesci.com These methods use light or electrical energy, respectively, to drive chemical reactions, often under mild conditions. acs.orgablesci.com The application of these techniques to the synthesis of cyclohexyl-aryl compounds could lead to more sustainable and energy-efficient manufacturing processes.

Table 2: Emerging Catalytic Strategies for Cyclohexyl-Aryl Synthesis

| Catalytic Strategy | Key Features | Potential Advantages |